molecular formula C25H17ClN4O5 B11281221 5-(4-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

5-(4-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B11281221
M. Wt: 488.9 g/mol
InChI Key: SACLGRTVKOKESX-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinazoline core, a dioxolo ring, and oxadiazole and chlorophenyl substituents, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents on the chlorophenyl or oxadiazole rings.

Scientific Research Applications

5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions are the subject of ongoing research, with the goal of understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Molecules containing the oxadiazole ring, which are studied for their antimicrobial and anti-inflammatory properties.

    Chlorophenyl Compounds: Chemicals with chlorophenyl groups, which are common in various pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione lies in its combination of these functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17ClN4O5

Molecular Weight

488.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H17ClN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2

InChI Key

SACLGRTVKOKESX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6

Origin of Product

United States

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